molecular formula C4H2FeNaO9 B14765495 Sodium ferric oxalate hydrate

Sodium ferric oxalate hydrate

Cat. No.: B14765495
M. Wt: 272.89 g/mol
InChI Key: SPSOIIBYXSIWAP-UHFFFAOYSA-J
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Description

Significance of Iron(III) Oxalate (B1200264) Coordination Compounds in Fundamental Chemical Research

Iron(III) oxalate coordination compounds, including sodium ferric oxalate hydrate (B1144303), hold considerable significance in various areas of chemical research. Their photochemical properties are of particular interest, as the ferrioxalate (B100866) anion, [Fe(C2O4)3]3−, is sensitive to light and higher-energy electromagnetic radiation. wikipedia.orgwikipedia.org This sensitivity leads to the decomposition of an oxalate ligand to carbon dioxide and the reduction of the iron(III) atom to iron(II). wikipedia.orgwikipedia.org This photoreduction process is foundational to the field of chemical actinometry, which measures light intensity. wikipedia.orgtaylorandfrancis.com In fact, potassium ferrioxalate is over 1000 times more sensitive than uranyl oxalate, a previously used compound for this purpose. wikipedia.org

The study of these complexes also provides valuable insights into coordination chemistry, including concepts of ligand bonding, stereoisomerism, and reaction mechanisms. The ferrioxalate complex exhibits helical chirality, forming two non-superimposable geometries, which serves as a clear example of optical isomerism in coordination compounds. wikipedia.orgchemicalbook.com Furthermore, research into their thermal decomposition and photochemical reactions helps elucidate fundamental principles of electron transfer and radical chemistry. researchgate.netnih.govacs.org The photochemical redox reaction of ferrioxalate is a significant source of reactive oxygen species (ROS), such as the carbon dioxide anion radical (CO2•−). ccspublishing.org.cn

Historical Context and Evolution of Research on Ferrioxalate Systems

The investigation of ferrioxalate systems has a rich history, with early research focusing on their synthesis and basic properties. A pivotal development in the field was the work of Parker, who established potassium ferrioxalate as a chemical actinometer. royalsocietypublishing.org This led to extensive studies on the photolysis of these complexes to accurately determine quantum efficiencies at various wavelengths. royalsocietypublishing.org

Over the years, research has evolved from these foundational studies to more intricate investigations using advanced spectroscopic techniques. ccspublishing.org.cn Modern research employs methods like nanosecond flash photolysis, time-resolved extended X-ray absorption fine structure (EXAFS) spectroscopy, and transient absorption spectroscopy to probe the intricate details of the photochemical processes at the molecular level. researchgate.netacs.orgescholarship.org These studies have provided deeper insights into the primary photochemical events, identifying intermediates such as the primary radical complex [(C2O4)2Fe(II)(C2O4•)]3−. researchgate.netnih.govacs.org The focus has shifted from simply quantifying the photochemical reaction to understanding its mechanism, including the roles of electron transfer, bond cleavage, and the formation of various radical species. ccspublishing.org.cn

Scope and Research Focus on Sodium Ferric Oxalate Hydrate

While much of the historical and foundational research has utilized potassium ferrioxalate due to its well-characterized properties for actinometry, this compound (Na3[Fe(C2O4)3]·nH2O) presents its own unique areas of research interest. wikipedia.orgroyalsocietypublishing.org Research on the sodium salt often centers on its synthesis, crystal structure, and solubility characteristics, which differ from the potassium analogue. wikipedia.orggithub.iochemicalbook.com

Key research areas for this compound include:

Synthesis and Crystallization: Studies focus on efficient methods for its preparation, often by reacting ferric chloride with sodium oxalate or by dissolving ferric hydroxide (B78521) in oxalic acid in the presence of a sodium salt. github.iosciencemadness.orglscollege.ac.in The crystallization process is also of interest, with the pentahydrate form being characterized by X-ray crystallography. wikipedia.org

Structural Analysis: While the fundamental [Fe(C2O4)3]3− anion is the same, the nature of the counter-ion (sodium versus potassium) can influence the crystal packing and the number of water molecules of hydration. wikipedia.orgresearchgate.netdoaj.org

Comparative Studies: Research often involves comparing the properties of this compound with its potassium counterpart, noting differences in solubility and stability. For instance, sodium ferric oxalate is significantly more soluble in hot water than the potassium salt. chemicalbook.com

Photochemical and Thermal Properties: Although less common than potassium ferrioxalate in actinometry, the sodium salt exhibits similar light sensitivity, leading to its decomposition upon exposure to sunlight. github.iosciencemadness.org Its thermal decomposition is also a subject of investigation.

Interactive Data Table: Properties of Sodium Ferric Oxalate

PropertyValueSource
Chemical Formula C6FeNa3O12 wikipedia.org
Molar Mass 388.868 g·mol−1 wikipedia.org
Appearance Lime green hydrated crystals wikipedia.org
Density 1.97 g/cm3 at 17 °C wikipedia.org
Solubility in cold water 32.5 parts per 100 parts solvent wikipedia.org
Solubility in boiling water 182 parts per 100 parts solvent wikipedia.org
Coordination Geometry Octahedral wikipedia.org

Properties

Molecular Formula

C4H2FeNaO9

Molecular Weight

272.89 g/mol

IUPAC Name

sodium;iron(3+);oxalate;hydrate

InChI

InChI=1S/2C2H2O4.Fe.Na.H2O/c2*3-1(4)2(5)6;;;/h2*(H,3,4)(H,5,6);;;1H2/q;;+3;+1;/p-4

InChI Key

SPSOIIBYXSIWAP-UHFFFAOYSA-J

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Na+].[Fe+3]

Origin of Product

United States

Synthetic Methodologies and Crystallization Science of Sodium Ferric Oxalate Hydrate

Controlled Synthesis Approaches

The synthesis of sodium ferric oxalate (B1200264) hydrate (B1144303) can be achieved through various controlled methods, primarily involving the reaction of aqueous solutions of ferric salts and sodium oxalate.

Precipitation-Based Synthesis from Aqueous Precursors

A common and effective method for synthesizing sodium ferric oxalate hydrate is through precipitation from aqueous solutions. This typically involves mixing solutions of a ferric salt, such as ferric chloride (FeCl₃) or ferric nitrate (B79036) (Fe(NO₃)₃), with a solution of sodium oxalate (Na₂C₂O₄). wikipedia.orgsciencemadness.org The resulting reaction forms the ferrioxalate (B100866) complex in solution, which can then be precipitated.

One procedure involves the initial preparation of ferric hydroxide (B78521) by reacting ferric chloride with sodium hydroxide. lscollege.ac.in The ferric hydroxide precipitate is then dissolved in a hot solution of oxalic acid and sodium hydroxide to form the sodium ferrioxalate complex. lscollege.ac.in Another approach is to directly mix solutions of ferric oxalate and sodium oxalate. wikipedia.orgchemicalbook.com The equilibrium between the reactants and the ferrioxalate complex is established slowly at room temperature, indicated by a color change from the brown of ferric oxalate to the green of the complex anion. wikipedia.org

To maintain the iron in the +3 oxidation state and prevent the formation of insoluble iron(II) oxalate, small amounts of hydrogen peroxide (H₂O₂) can be added to the reaction mixture. wikipedia.org

The yield and quality of the synthesized this compound are significantly influenced by reaction conditions such as temperature, pH, and reactant concentrations.

Temperature: The solubility of this compound is highly dependent on temperature. It is significantly more soluble in hot water (182 parts per 100 parts solvent) than in cold water (32 parts per 100 parts solvent). chemicalbook.com Therefore, controlling the temperature during precipitation is crucial for maximizing the yield. Synthesis at elevated temperatures, such as just below boiling, followed by cooling can facilitate crystallization. wikipedia.org Research on the related ferrous oxalate has shown that higher temperatures (e.g., 135 °C) can lead to higher reaction rates and yields compared to lower temperatures (e.g., 115 °C). researchgate.netmdpi.com

pH: The pH of the reaction medium can influence the stability of the ferrioxalate complex and the potential for side reactions. While specific optimal pH ranges for sodium ferric oxalate synthesis are not extensively detailed in the provided results, studies on related systems highlight the importance of pH control. For instance, in the removal of pollutants using potassium ferrioxalate, the pH affects the efficiency of the process. researchgate.net In the synthesis of iron oxide nanoparticles, a related co-precipitation method, the pH is adjusted to a specific value (e.g., above 9) to induce precipitation. biomedpharmajournal.org

Concentration: The concentration of the precursor solutions plays a direct role in achieving supersaturation, which is necessary for precipitation to occur. The use of concentrated solutions, followed by controlled cooling or the addition of a precipitating agent, can effectively induce the formation of this compound crystals. wikipedia.orgyoutube.com The pseudo saturation parameter, defined as the ratio of the initial ferrous iron concentration to the oxalic acid concentration, has been proposed as an indicator for precipitation in ferrous oxalate systems. kns.org

The stoichiometry of the reactants is a critical factor in the synthesis of this compound. The reaction requires a specific molar ratio of ferric ions to oxalate ions to form the [Fe(C₂O₄)₃]³⁻ complex. A common approach involves using a 1:3 molar ratio of a ferric salt to an oxalate source. lscollege.ac.in For example, one mole of ferric chloride reacts with three moles of sodium oxalate. sciencemadness.org Using a slight molar excess of sodium oxalate can help ensure the complete formation of the ferrioxalate complex. sciencemadness.orgsciencemadness.org

The purity of the reactants is also essential for obtaining a pure final product. The use of high-purity ferric salts and sodium oxalate minimizes the presence of contaminants that could interfere with the reaction or be incorporated into the crystal lattice. For instance, if the ferric salt contains ferrous ions, insoluble ferrous oxalate may precipitate. wikipedia.org

Crystallization Techniques for Bulk and Single-Crystal Growth

Once the sodium ferrioxalate complex is formed in solution, various crystallization techniques can be employed to obtain solid, crystalline material in either bulk powder or single-crystal form.

Slow evaporation is a widely used technique for growing high-quality single crystals of this compound. sciencemadness.orgyoutube.comyoutube.com This method involves preparing a saturated or near-saturated solution of the compound and allowing the solvent (typically water) to evaporate slowly over time. youtube.comyoutube.com The slow decrease in solvent volume leads to a gradual increase in solute concentration, eventually exceeding the solubility limit and causing crystals to form and grow.

The rate of evaporation is a key parameter; slower evaporation rates generally lead to the formation of larger and more well-defined crystals. youtube.com To achieve slow evaporation, the solution can be left in a container with a loose-fitting cover or in a controlled environment with stable temperature and humidity. For light-sensitive compounds like sodium ferrioxalate, crystallization should be carried out in the dark to prevent decomposition. sciencemadness.orgsciencemadness.org

Solvent-assisted precipitation, also known as antisolvent precipitation, is another effective method for crystallizing this compound. wikipedia.org This technique involves adding a solvent in which the compound is insoluble or has very low solubility to a solution where it is highly soluble.

For this compound, which is soluble in water but not in ethanol (B145695) or methanol (B129727), adding one of these alcohols to the aqueous solution will cause the compound to precipitate out. wikipedia.org The rapid change in solvent composition reduces the solubility of the sodium ferric oxalate, leading to its crystallization. The size and morphology of the resulting crystals can be influenced by the rate of addition of the antisolvent and the degree of mixing.

Investigation of Hydration State Control during Synthesis

The control of the hydration state in sodium ferric oxalate, which has the general formula Na₃[Fe(C₂O₄)₃]·nH₂O, is a critical aspect of its synthesis. The number of water molecules (n) incorporated into the crystal lattice is influenced by the specific crystallization conditions and the nature of the cations present.

Research has successfully characterized a pentahydrate form of sodium ferric oxalate (n=5) through X-ray crystallography. wikipedia.org This indicates that under certain conditions, a stable crystal lattice incorporating five water molecules per formula unit is formed. The hydration state of ferrioxalate salts is notably dependent on the counter-ion. For instance, in contrast to the sodium salt, the corresponding potassium, ammonium, and rubidium ferrioxalate salts typically crystallize from aqueous solutions as trihydrates (n=3). wikipedia.org This highlights the role of the alkali metal cation's size and coordination properties in dictating the final crystal structure and its degree of hydration.

Methods to influence the hydration state during synthesis revolve around manipulating the crystallization environment. The addition of a non-solvent like ethanol or methanol to the aqueous solution can precipitate the product, and the polarity of the resulting solvent mixture can affect the hydration number. wikipedia.org Similarly, the temperature of crystallization and the rate of evaporation are key variables that can be adjusted to favor the formation of a specific hydrate.

Studies on Crystal Morphology and Size Regulation

The physical characteristics of this compound crystals, specifically their shape (morphology) and size, are determined by the conditions of their growth. Achieving large, well-defined emerald-green crystals is often a primary objective in its synthesis. sciencemadness.org

A common method to obtain large crystals is through slow evaporation of the solution in a light-tight container. sciencemadness.org This process maintains a low level of supersaturation, which encourages orderly growth on existing crystal nuclei rather than the rapid formation of many small crystals. Slow cooling of a saturated solution can achieve a similar result. chemicalbook.com The process can be time-consuming, sometimes taking weeks to yield large, high-quality crystals. youtube.com

Influence of Additives and Growth Modifiers

While specific studies on a wide range of additives for this compound are not extensively detailed, principles from related oxalate systems provide significant insight. For related compounds like sodium oxalate, the concentration of reactants, such as sodium hydroxide, has been shown to have a dramatic effect, with high concentrations reducing the final crystal size. researchgate.net The crystal habit of oxalates is also known to be sensitive to the presence of different anions and organic surfactants in the growth solution. researchgate.net

Mechanistic Insights into Crystal Growth Pathways

The formation of this compound crystals from solution is a multi-step process governed by principles of coordination chemistry and crystallization theory.

Formation of the Ferrioxalate Complex: The primary step in the solution is the formation of the stable tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻. wikipedia.orgchemicalbook.com This occurs when a source of ferric ions (Fe³⁺) reacts with oxalate ions (C₂O₄²⁻). The equilibrium for the formation of this green complex anion is established only slowly at room temperature. wikipedia.orgchemicalbook.com

Nucleation: Crystal growth begins with nucleation, the formation of initial, stable microscopic crystal structures. This can occur spontaneously from a highly supersaturated solution (homogeneous nucleation) or on existing surfaces like dust particles or container walls (heterogeneous nucleation).

Crystal Growth: Once stable nuclei are formed, they grow by the sequential addition of the sodium cations and the ferrioxalate anions from the solution onto the crystal lattice. The rate of growth is influenced by factors such as temperature, the degree of supersaturation, and solvent properties. youtube.com Slower growth rates, achieved by methods like slow evaporation or gradual cooling, generally lead to larger and more perfect crystals because they allow sufficient time for the ions to arrange themselves in an ordered lattice. sciencemadness.orgchemicalbook.com Rapid precipitation, for instance by the quick addition of a non-solvent like ethanol, tends to produce smaller crystals. wikipedia.org

Comparative Analysis of Synthetic Routes for Related Iron Oxalate Hydrates

The synthesis of this compound can be better understood by comparing it with the methods used for other common iron oxalate hydrates, particularly potassium ferrioxalate and iron(II) oxalate. The choice of iron oxidation state (Fe³⁺ vs. Fe²⁺) and the counter-ion (Na⁺ vs. K⁺) leads to significant differences in synthetic strategy and product characteristics.

A common route for sodium and potassium ferric oxalates involves first preparing ferric hydroxide, Fe(OH)₃, by reacting a ferric salt like ferric chloride (FeCl₃) with a base. sciencemadness.orglscollege.ac.in This hydroxide precipitate is then dissolved in an oxalic acid solution, often in the presence of the corresponding alkali metal oxalate or hydroxide (e.g., sodium oxalate or sodium hydroxide for the sodium salt). sciencemadness.orglscollege.ac.in An alternative "one-pot" synthesis involves directly mixing aqueous solutions of ferric chloride, oxalic acid, and a base like sodium bicarbonate. sciencemadness.org

In contrast, the synthesis of iron(II) oxalate dihydrate (ferrous oxalate), FeC₂O₄·2H₂O, is markedly different due to its very low solubility in water. google.com It is readily prepared by direct precipitation when mixing solutions of a ferrous salt, such as ferrous sulfate (B86663) (FeSO₄), and an oxalate source like sodium oxalate. google.com This insolubility makes it easy to isolate via filtration, a significant advantage over the highly soluble ferric oxalate complexes which require crystallization by evaporation or other methods. google.com Advanced synthetic methods for iron(II) oxalate also include using pressurized aqueous oxalic acid systems. mdpi.comresearchgate.net

The following table summarizes key differences in the synthesis of these related compounds.

FeatureThis compoundPotassium Ferric Oxalate HydrateIron(II) Oxalate Dihydrate
Formula Na₃[Fe(C₂O₄)₃]·nH₂O (e.g., n=5) wikipedia.orgK₃[Fe(C₂O₄)₃]·3H₂O odinity.comFeC₂O₄·2H₂O researchgate.net
Solubility High in water chemicalbook.comHigh in waterVery low in water google.com
Common Synthesis Reaction of Fe³⁺ source with sodium oxalate/hydroxide in solution. sciencemadness.orglscollege.ac.inReaction of Fe³⁺ source with potassium oxalate in solution. odinity.comDirect precipitation from Fe²⁺ salt and oxalate solution. google.com
Isolation Method Crystallization via slow evaporation, cooling, or addition of non-solvent. wikipedia.orgsciencemadness.orgchemicalbook.comCrystallization via slow evaporation or cooling.Direct filtration of precipitate. google.com
Key Difference Forms a pentahydrate; highly soluble. wikipedia.orgForms a trihydrate; highly soluble. wikipedia.orgFe is in +2 state; very insoluble. google.com

Structural Elucidation and Advanced Coordination Chemistry of Tris Oxalato Ferrate Iii Anion

Coordination Geometry and Ligand Field Theory

The spatial arrangement of the oxalate (B1200264) ligands around the central iron(III) ion and the resulting electronic configuration are key to understanding the chemical and physical properties of the complex.

The tris(oxalato)ferrate(III) anion features a central iron atom in the +3 oxidation state. guidechem.comwikipedia.org This Fe(III) ion is surrounded by three bidentate oxalate ligands, resulting in a coordination number of six. pearson.comncert.nic.in These six points of attachment are the oxygen atoms from the oxalate groups, which arrange themselves at the vertices of an octahedron around the central iron ion. pearson.comresearchgate.netdrcarman.info This coordination geometry is a common arrangement for transition metal complexes with a coordination number of six. ncert.nic.in

Single-crystal X-ray diffraction studies have confirmed this octahedral geometry. ijirset.comresearchgate.net However, these studies also reveal that the octahedron is not perfect but rather distorted. researchgate.netijirset.comresearchgate.net This distortion arises from the constraints of the bidentate oxalate ligands, whose "bite angle" (the O-Fe-O angle within a single chelating ligand) is less than the ideal 90° of a perfect octahedron. researchgate.net

The oxalate ion, (C₂O₄)²⁻, functions as a bidentate chelating agent. iitk.ac.inpurdue.edu A chelating ligand is one that can bind to a central metal ion through two or more donor atoms simultaneously. iitk.ac.innih.gov In this case, each oxalate ligand donates electron pairs from two of its oxygen atoms to the iron(III) center, forming two coordinate covalent bonds. guidechem.compurdue.edu

This bidentate coordination results in the formation of a stable five-membered ring structure, composed of the iron atom and the two coordinating oxygen atoms and two carbon atoms of the oxalate ligand (Fe-O-C-C-O). pearson.com The formation of these chelate rings significantly enhances the stability of the complex compared to coordination with monodentate ligands, an effect known as the chelate effect. ncert.nic.in The complex anion [Fe(C₂O₄)₃]³⁻ contains three such chelate rings. pearson.com

Ligand Field Theory describes the bonding and electronic structure of coordination complexes. A key concept is the spectrochemical series, which arranges ligands in order of their ability to cause a splitting of the metal's d-orbitals into different energy levels. wikipedia.org Ligands that cause a large splitting are termed "strong-field" ligands, while those causing a small splitting are "weak-field" ligands. wikipedia.orgquora.com

The oxalate ligand (C₂O₄)²⁻ is generally considered to be a weak to intermediate field ligand. wikipedia.orgquora.comlibretexts.org The central Fe(III) ion has a d⁵ electron configuration. In an octahedral field created by the six coordinating oxygen atoms, the five d-orbitals split into two sets: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²).

Because oxalate is a weak-field ligand, the energy separation (ligand field splitting, Δo) between the t₂g and eg orbitals is small. It is energetically more favorable for the five d-electrons to occupy all five orbitals individually before pairing up. This results in a high-spin complex with five unpaired electrons. researchgate.netdrcarman.info This high-spin (S=5/2) nature of the Fe(III) ion in the tris(oxalato)ferrate(III) complex has been confirmed by experimental measurements like EPR spectroscopy. researchgate.netresearchgate.netingentaconnect.com

Crystallographic Investigations

The precise three-dimensional structure of crystalline solids like sodium ferric oxalate hydrate (B1144303) is determined using diffraction techniques, primarily single-crystal X-ray diffraction.

The unit cell is the fundamental repeating unit of a crystal lattice. Its dimensions (the lengths of the cell edges a, b, c and the angles between them α, β, γ) and the symmetry of the atomic arrangement within it (described by the space group) are fundamental crystallographic parameters.

X-ray diffraction studies on various salts of the tris(oxalato)ferrate(III) anion have been conducted. A study on sodium ferric oxalate pentahydrate, Na₃[Fe(C₂O₄)₃]·5H₂O, determined that it crystallizes in the monoclinic system with the space group C2/c. researchgate.net For comparison, the more commonly studied potassium salt, potassium tris(oxalato)ferrate(III) trihydrate, also crystallizes in the monoclinic system but with the space group P2₁/c. ijirset.comresearchgate.netsemanticscholar.org Anhydrous potassium tris(oxalato)ferrate(III) has been synthesized and found to crystallize in the cubic system with the chiral space group P4₁32. researchgate.netresearchgate.net

The table below summarizes the unit cell parameters for sodium ferric oxalate pentahydrate and related compounds.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Z
Sodium Tris(oxalato)ferrate(III) Pentahydrate researchgate.netNa₃[Fe(C₂O₄)₃]·5H₂OMonoclinicC2/c8
Potassium Tris(oxalato)ferrate(III) Trihydrate researchgate.netsemanticscholar.orgK₃[Fe(C₂O₄)₃]·3H₂OMonoclinicP2₁/c7.742219.916810.3457107.8464
Anhydrous Potassium Tris(oxalato)ferrate(III) researchgate.netresearchgate.netK₃[Fe(C₂O₄)₃]CubicP4₁3213.597013.597013.5970904

Single-Crystal X-ray Diffraction Analysis

Refinement of Atomic Positions and Bond Lengths/Angles

Detailed structural analysis of sodium ferric oxalate hydrate, specifically the pentahydrate form (Na₃[Fe(C₂O₄)₃]·5H₂O), has been accomplished through single-crystal X-ray diffraction. researchgate.net This technique allows for the precise determination of atomic positions within the crystal lattice, from which critical bond lengths and angles can be calculated. The analysis reveals that the iron(III) center is octahedrally coordinated by six oxygen atoms from the three bidentate oxalate ligands. guidechem.com

The crystal structure of the pentahydrate has been identified as belonging to the monoclinic space group C2/c. researchgate.net Within the [Fe(C₂O₄)₃]³⁻ anion, the Fe-O bond distances are all close to 2.0 Å, which is indicative of a high-spin Fe(III) center. guidechem.com More specific studies on related tris(oxalato)metalate(III) complexes report Fe-O bond lengths in the range of 1.986(5) Å to 2.063(5) Å and intra-ligand O-Fe-O "bite" angles varying from 79.4(2)° to 83.0(2)°. researchgate.net These values are in good agreement with those typically found in other tris(oxalato)metallate(III) complexes, demonstrating the consistency of the coordination environment around the central metal ion. researchgate.net

Table 1: Typical Bond Parameters in Tris(oxalato)ferrate(III) Anion
ParameterTypical Value RangeReference
Fe-O Bond Length1.986 Å - 2.063 Å researchgate.net
O-Fe-O Bite Angle79.4° - 83.0° researchgate.net

Powder X-ray Diffraction (PXRD) for Phase Identification and Structural Characterization

Powder X-ray Diffraction (PXRD) is a powerful and accessible technique for the phase identification and structural characterization of crystalline materials like this compound. The method involves directing X-rays at a powdered sample and measuring the scattering intensity at various angles to produce a unique diffraction pattern. This pattern serves as a fingerprint for the specific crystalline phase.

For the analogous compound, potassium tris(oxalato)ferrate(III) trihydrate, the crystal structure has been successfully refined using the Rietveld method on PXRD data. researchgate.netresearchgate.net This type of analysis confirms that the compound crystallizes in the monoclinic P2₁/c space group. researchgate.netijirset.com Similarly, PXRD can be used to confirm the phase purity of this compound and to verify its monoclinic C2/c crystal system as determined by single-crystal studies. researchgate.net By comparing the experimental diffraction pattern to calculated patterns from known crystal structures, PXRD provides a reliable method for identifying the specific hydrate form and detecting the presence of any impurities or different crystalline phases.

Neutron Diffraction Studies for Hydrogen Atom Localization and Hydration Structure

While X-ray diffraction is excellent for determining the positions of heavier atoms like iron and sodium, it is less effective at precisely locating hydrogen atoms due to their low electron density. Neutron diffraction is the superior technique for this purpose, as neutrons interact with atomic nuclei rather than electrons. amanote.commdpi.com This allows for the highly accurate determination of hydrogen atom positions, providing definitive insights into the hydrogen bonding network and the precise geometry of the water molecules within the hydrate structure. mdpi.comnih.gov

A neutron diffraction study would be invaluable for elucidating the complete structural details of this compound. It would reveal the specific O-H bond lengths and H-O-H bond angles of the water molecules and map the intricate network of hydrogen bonds connecting the water molecules to each other and to the oxygen atoms of the oxalate ligands. dntb.gov.ua Despite the clear advantages of this technique, a specific neutron diffraction study on this compound has not been reported in the reviewed scientific literature. However, studies on other crystalline hydrates have successfully used this method to detail their hydration structures, demonstrating the potential of this technique for providing a more complete understanding of the title compound. nih.govscispace.com

Isotypism and Structural Analogies with Other Metal Oxalate Hydrates

Isotypism, where different compounds share the same crystal structure, is a common phenomenon among metal oxalate hydrates. This compound shares structural similarities with several other compounds. A prominent example is sodium tris(oxalato)aluminate(III) pentahydrate (Na₃[Al(C₂O₄)₃]·5H₂O), which is isostructural with the iron analogue, crystallizing in the same monoclinic system. github.io This indicates that the substitution of Fe³⁺ with Al³⁺ does not alter the fundamental crystal packing, largely due to their similar ionic radii and charge.

Furthermore, mixed crystals containing both aluminum and chromium, Na₃[(Al,Cr)(C₂O₄)₃]·5H₂O, have been synthesized, demonstrating the structural compatibility of these tris(oxalato)metallate(III) anions. reddit.com The broader family of tris(oxalato)ferrate(III) salts also shows interesting structural relationships. While the sodium salt typically forms a pentahydrate, the corresponding potassium, ammonium, and rubidium salts crystallize as trihydrates, indicating that the nature of the cation plays a significant role in determining the degree of hydration and the resulting crystal structure. wikipedia.org Another related series, such as synthetic stepanovite (Na[Mg(H₂O)₆][Fe(C₂O₄)₃]·3H₂O), is known to be isotypic with its chromium and aluminum counterparts. researchgate.net

Hydration States and Polymorphism Research

Sodium ferric oxalate can exist in multiple hydration states, a phenomenon known as polymorphism. The number of water molecules incorporated into the crystal lattice can vary, leading to different crystalline structures with distinct properties.

Characterization of Specific Hydrate Forms (e.g., Pentahydrate, Trihydrate)

Research has identified at least two stable hydrate forms of sodium ferric oxalate: a pentahydrate and a trihydrate.

Pentahydrate (Na₃[Fe(C₂O₄)₃]·5H₂O): This form has been definitively characterized by single-crystal X-ray crystallography. researchgate.netwikipedia.org The analysis confirmed its stoichiometry and determined its monoclinic crystal structure. researchgate.net

Trihydrate (Na₃[Fe(C₂O₄)₃]·3H₂O): The trihydrate is also frequently cited as a common form of the compound. unilongindustry.comgithub.io It appears as emerald-green crystals. unilongindustry.com

The existence of other potential hydrates, such as a dihydrate, has also been suggested. americanelements.com The specific hydrate that crystallizes from an aqueous solution depends on factors such as temperature and the rate of evaporation.

Structural Differences and Interconversions Between Hydration States

The different hydration states are structurally distinct due to the varying number and arrangement of water molecules within the crystal lattice. These water molecules play a crucial role in stabilizing the structure through hydrogen bonding.

Polymorphism in Related Iron Oxalate Systems and its Relevance

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a significant phenomenon in coordination chemistry, influencing the physical and chemical properties of compounds. While specific polymorphic studies on this compound are not extensively documented, examining related iron oxalate systems provides valuable insight into the structural versatility and potential for polymorphism in this class of compounds.

For instance, iron(II) oxalate dihydrate (FeC₂O₄·2H₂O), the mineral humboldtine, is known to exist in at least two polymorphic forms, α and β. scielo.br Spectroscopic investigations using infrared, Raman, and ⁵⁷Fe Mössbauer spectroscopy have shown that while these two forms have very similar molecular structures, they belong to different crystal systems, with the α-form being monoclinic and the β-form being orthorhombic. scielo.br The close structural relationship between these polymorphs makes them difficult to distinguish by spectroscopic means alone. scielo.br

The relevance of polymorphism in these related systems to this compound lies in the potential for different crystalline arrangements of the tris(oxalato)ferrate(III) anions and the sodium cations, along with the water of hydration. The crystallization of double salts, such as sodium pentarubidium bis[tris(oxalato)ferrate(III)], further illustrates the complex crystalline arrangements possible, including the spontaneous resolution of enantiomers into different chiral space groups. researchgate.net Such structural variations can significantly impact a compound's properties, including its solubility, stability, and magnetic interactions. The flexible bonding nature of the oxalate ligand, which can act as a bridge between metal centers, allows for the formation of diverse one-, two-, or three-dimensional networks, further increasing the possibility of polymorphic structures. ijirset.com

Electronic Structure and Iron Oxidation States within the Complex

The electronic structure of the tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻, is central to understanding its chemical and physical properties, including its color, magnetic behavior, and reactivity.

The iron(III) center in the tris(oxalato)ferrate(III) anion is a d⁵ system. In an octahedral ligand field, these five d-electrons can be arranged in two possible configurations: a high-spin state or a low-spin state. In the case of the [Fe(C₂O₄)₃]³⁻ complex, experimental evidence from magnetic susceptibility measurements and Mössbauer spectroscopy confirms that the Fe(III) ion is in a high-spin state (S = 5/2). scielo.brresearchgate.net

The high-spin configuration is characterized by the maximum number of unpaired electrons. For a d⁵ ion, this means that all five d-orbitals (t₂g and e_g) are singly occupied. This arrangement is favored when the ligand field splitting energy (Δ_o) is smaller than the spin-pairing energy. Oxalate is considered a relatively weak-field ligand, thus the energy required to pair up electrons in the lower energy t₂g orbitals is greater than the energy required to promote them to the higher energy e_g orbitals.

Magnetic susceptibility measurements of potassium tris(oxalato)ferrate(III) trihydrate, a closely related salt, show an effective magnetic moment of approximately 5.88 μB, which is very close to the spin-only value of 5.92 μB expected for five unpaired electrons. researchgate.net Mössbauer spectroscopy of iron(III) oxalate complexes also indicates a high-spin electronic configuration for the Fe(III) center in a slightly distorted octahedral environment. scielo.br

Parameter Value Indication
Spin Quantum Number (S) 5/2Five unpaired electrons
Effective Magnetic Moment (μ_eff) ~5.9 μBConsistent with a high-spin d⁵ configuration
Mössbauer Isomer Shift ~0.24-0.31 mm/sCharacteristic of high-spin Fe(III) in an octahedral oxygen environment

The bonding in the tris(oxalato)ferrate(III) anion involves the formation of coordinate covalent bonds between the central Fe³⁺ ion and the oxygen atoms of the three bidentate oxalate ligands. The oxalate ions act as Lewis bases, donating lone pairs of electrons from their oxygen atoms to the vacant orbitals of the Fe³⁺ ion, which acts as a Lewis acid. shivajichk.ac.in The resulting complex has a distorted octahedral geometry, with the iron atom at the center and six oxygen atoms from the three oxalate ligands at the vertices. researchgate.netresearchgate.net Each oxalate ligand forms a stable five-membered chelate ring with the iron atom.

The molecular orbital theory provides a more detailed picture of the bonding. The interaction between the metal d-orbitals and the ligand orbitals leads to the formation of bonding and antibonding molecular orbitals. In the high-spin Fe(III) complex, the five d-electrons occupy the t₂g and e_g* orbitals. The intense green color of the complex is due to electronic transitions, specifically ligand-to-metal charge transfer (LMCT) bands in the visible region of the spectrum. researchgate.net These transitions involve the excitation of an electron from a molecular orbital that is primarily ligand in character to one that is primarily metal in character. researchgate.net

While iron predominantly exists in the +2 and +3 oxidation states, the synthesis and characterization of complexes with uncommon oxidation states is an active area of research. Iron can exist in a wide range of oxidation states, from -2 to +6. wikipedia.org In organometallic compounds, for example, formal oxidation states of +1, 0, -1, and -2 are known. wikipedia.org

In the context of oxalate-containing environments, recent studies have provided evidence for the formation of an iron(I) complex. Through a combination of mass spectrometry, cryogenic ion trap vibrational spectroscopy, and theoretical calculations, an anionic two-coordinate iron(I)-oxalate complex, [Feᴵ(C₂O₄)]⁻, has been identified in the gas phase. nih.gov This species was generated from an aqueous solution of iron(III) nitrate (B79036) and oxalic acid, suggesting that the oxalate dianion has the reducing strength to convert Fe(III) to the rare +1 oxidation state. nih.gov The proposed pathway for this reduction involves the release of carbon dioxide and proceeds through Fe(III) and Fe(II) oxalate intermediates. nih.gov

Spectroscopic Characterization Techniques and Advanced Interpretation for Sodium Ferric Oxalate Hydrate

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for characterizing the molecular structure of coordination compounds like sodium ferric oxalate (B1200264) hydrate (B1144303). nih.gov By probing the vibrational energy levels of the molecule, these methods allow for the identification of functional groups and the analysis of bonding characteristics. scielo.brresearchgate.net

The vibrational spectrum of sodium ferric oxalate hydrate is dominated by the characteristic modes of the coordinated oxalate (C₂O₄²⁻) and water (H₂O) ligands. The bidentate coordination of the oxalate ligands to the iron center leads to specific shifts in their vibrational frequencies compared to the free oxalate ion.

A key feature in the IR spectrum is the presence of a high-energy band around 1736 cm⁻¹, which points to the presence of terminal carbonyl groups. scielo.br The spectra show strong similarities with those reported for hexahydrated ferric oxalate. scielo.br The presence of coordinated water molecules is confirmed by broad absorption bands in the O-H stretching region (typically 3000-3600 cm⁻¹) and bending vibrations around 1600 cm⁻¹.

The following table summarizes the proposed assignments for the principal vibrational modes observed in a closely related ferric oxalate complex, which provides insight into the expected vibrations for this compound. scielo.brresearchgate.net

Vibrational ModeInfrared (IR) Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
ν(O-H) of water~3400 (broad)-
νₐₛ(C=O)1736Not observed
νₛ(C=O) + ν(C-C)16741680
δ(H₂O)~1620-
νₐₛ(C-O) + δ(O-C=O)14001432
νₛ(C-O) + ν(C-C)12841290
δ(O-C=O) + ν(M-O)818820
ν(C-C) + δ(O-C=O)-530
Data derived from studies on ferric oxalate hydrate, Fe₂(C₂O₄)₃·4H₂O. scielo.brresearchgate.net

The vibrations corresponding to the bonds between the central iron(III) ion and the oxygen atoms of the oxalate ligands (Fe-O) are found in the far-infrared region of the spectrum, typically below 600 cm⁻¹. These metal-ligand stretching modes are direct probes of the coordination environment of the iron center. In studies of ferric oxalate, bands observed in the region of 500-600 cm⁻¹ are assigned to Fe-O stretching vibrations. scielo.brresearchgate.net The analysis of these vibrations confirms the octahedral coordination geometry of the iron atom, bonded to six oxygen atoms from the three bidentate oxalate ligands.

Vibrational spectroscopy is instrumental in monitoring chemical reactions and identifying transient species. In the study of iron(III) oxalate complexes, techniques like flash photolysis combined with optical spectroscopy have been used to track the primary photochemical process. researchgate.net The photolysis of the [Fe(C₂O₄)₃]³⁻ ion involves an intramolecular electron transfer from an oxalate ligand to the Fe(III) center. researchgate.net This process leads to the reduction of iron(III) to iron(II) and the formation of an oxalate radical anion. While not directly a vibrational spectroscopy technique in the traditional sense, time-resolved optical absorption spectroscopy allows for the detection of intermediates, such as the Fe(II)-oxalato radical complex, which has distinct spectral characteristics. researchgate.net These methods demonstrate the utility of spectroscopy in elucidating reaction mechanisms involving ferric oxalate complexes.

Mössbauer Spectroscopy

⁵⁷Fe-Mössbauer spectroscopy is a highly sensitive nuclear technique specifically used to investigate the environment of iron nuclei. scielo.brresearchgate.net It provides precise information about the oxidation state, spin state, and coordination symmetry of iron atoms in a compound. researchgate.net

The Mössbauer spectrum of this compound provides unambiguous confirmation of the +3 oxidation state of the iron atom. The spectrum typically consists of a doublet, which arises from the interaction of the nuclear quadrupole moment of the ⁵⁷Fe nucleus with the surrounding electric field gradient. researchgate.net For ferric oxalate hydrate (Fe₂(C₂O₄)₃·4H₂O), the spectrum at room temperature (298 K) clearly indicates that all iron atoms are in the high-spin Fe(III) state within a distorted octahedral environment. scielo.brresearchgate.net The absence of any signals corresponding to Fe(II) confirms the purity of the oxidation state in the complex.

The two key parameters obtained from a Mössbauer spectrum are the isomer shift (IS) and the quadrupole splitting (QS).

Isomer Shift (IS): The isomer shift is sensitive to the electron density at the nucleus and is therefore indicative of the oxidation state and covalency of the iron atom. For high-spin Fe(III) compounds, isomer shifts are typically in the range of +0.2 to +0.5 mm/s relative to iron metal.

Quadrupole Splitting (QS): The quadrupole splitting arises from the asymmetric electronic environment around the iron nucleus. A non-zero QS value indicates a distortion from perfect cubic (e.g., octahedral or tetrahedral) symmetry.

In a detailed study of Fe₂(C₂O₄)₃·4H₂O, the Mössbauer spectrum at 298 K was analyzed to yield the following hyperfine parameters. scielo.brresearchgate.net

ParameterValue (mm/s) at 298 KSignificance
Isomer Shift (IS) (δ)0.38Confirms the presence of high-spin Iron(III) in an octahedral environment.
Quadrupole Splitting (QS) (ΔEQ)0.59Indicates a significant distortion of the octahedral coordination sphere. scielo.br
Data derived from studies on ferric oxalate hydrate, Fe₂(C₂O₄)₃·4H₂O. scielo.brresearchgate.net

The observed isomer shift is characteristic of high-spin Fe(III) in an oxygen-coordinated environment. scielo.brresearchgate.net The relatively large quadrupole splitting value reflects the low symmetry of the coordination site, which is consistent with the structure of the tris(oxalato)ferrate(III) anion where the bidentate ligands create a distorted octahedral field around the central iron atom. scielo.br

Application in Solid-State Photolysis Product Characterization

The photolysis of crystalline this compound, when exposed to light, results in a sequence of chemical changes. Spectroscopic methods are crucial for identifying the resulting products. The primary photochemical process involves the reduction of the iron center from Fe(III) to Fe(II). This reduction is accompanied by the oxidation and subsequent decomposition of an oxalate ligand.

Infrared (IR) spectroscopy is a powerful tool for this characterization, as it can detect the vibrational signatures of the products. A key product of the oxalate decomposition is carbon dioxide (CO₂), which can be identified by its characteristic vibrational bands. escholarship.orgmonash.edu Studies employing techniques like pump-probe mid-infrared transient absorption spectroscopy have provided direct evidence for the formation of CO₂. escholarship.orgmonash.edufigshare.comosti.gov The appearance of new vibrational absorption bands confirms the dissociation of the oxidized oxalate molecule into solvated CO₂ and a carbon dioxide radical anion (CO₂•⁻). escholarship.orgmonash.edufigshare.com

Time-resolved mid-IR data, supported by molecular simulations, have helped to paint a picture of the initial steps of ferrioxalate (B100866) photolysis. escholarship.org These studies show that following photoexcitation, an intramolecular electron transfer occurs, leading to the formation of an iron(II) complex with an oxidized oxalate ligand. This oxidized ligand then dissociates, releasing CO₂. escholarship.orgmonash.edufigshare.comosti.gov

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy is a fundamental technique for studying this compound, as the complex exhibits strong absorption in the UV and visible regions of the electromagnetic spectrum. This absorption is what makes the compound photoactive.

Characterization of Ligand-to-Metal Charge Transfer (LMCT) Bands

The intense color of this compound solutions is due to electronic transitions known as Ligand-to-Metal Charge Transfer (LMCT) bands. researchgate.netnih.gov In these transitions, an electron moves from a molecular orbital that is primarily ligand-based (oxalate) to one that is primarily metal-based (iron). The absorption of a photon with the appropriate energy facilitates this transfer.

The UV-visible spectrum of the tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻, displays prominent absorption bands in the UV and near-visible regions. researchgate.net These bands are assigned to LMCT transitions. For instance, studies on similar iron(III) oxalate complexes show strong absorbance peaks in the range of 270–376 nm. nih.gov The specific wavelengths of these bands can be influenced by the coordination environment of the iron center.

Complex Species Absorption Maximum (λmax) Transition Type
Fe(III)(C₂O₄)₃³⁻~268 nmLigand-to-Metal Charge Transfer (LMCT)
Fe(III)(C₂O₄)₃³⁻~400-500 nmLigand-to-Metal Charge Transfer (LMCT)
K₂.₇₂[Fe(C₂O₄)₃]·3.17H₂O676 nm, 972 nmLigand-to-Metal Charge Transfer (LMCT)

This table presents typical absorption maxima for ferrioxalate species, as reported in various studies. nih.govijirset.com The exact positions can vary with experimental conditions.

Spectroscopic Monitoring of Photochemical Reaction Kinetics

UV-Visible spectroscopy is not only used for static characterization but also for monitoring the progress of the photochemical reaction over time. By measuring the change in absorbance at a specific wavelength corresponding to the ferrioxalate complex, the rate of its decomposition can be determined.

Upon irradiation, the concentration of the [Fe(C₂O₄)₃]³⁻ complex decreases, which leads to a decrease in the intensity of its characteristic LMCT bands. This change in absorbance can be used to calculate the quantum yield of the photoreduction, which is a measure of the efficiency of the photochemical process. The kinetics of the decay of transient species formed during the reaction can also be followed. For example, flash photolysis studies have observed the decay of intermediate species on timescales ranging from microseconds to milliseconds. researchgate.net

Kinetic Parameter Observed Timescale Associated Process
Intermediate Decay~20 µsDissociation of primary radical complex
Intermediate Decay~1 msFurther reactions of secondary intermediates

This table shows examples of kinetic data obtained from flash photolysis studies of ferrioxalate solutions. researchgate.net

Time-Resolved Spectroscopic Methods

To capture the fleeting events that occur immediately after light absorption, highly sophisticated time-resolved spectroscopic techniques are necessary. These methods use ultrashort laser pulses to initiate the photochemical reaction and then probe the subsequent changes on timescales of femtoseconds (10⁻¹⁵ s) to nanoseconds (10⁻⁹ s). nih.gov

Ultrafast Transient Absorption Spectroscopy for Excited-State Dynamics

Ultrafast transient absorption spectroscopy is a key technique for mapping the excited-state dynamics of this compound. nih.govnih.govresearchgate.net In these experiments, a "pump" laser pulse excites the molecule to a higher electronic state. A second, time-delayed "probe" pulse then measures the absorption spectrum of the excited molecule. By varying the delay time between the pump and probe pulses, the evolution of the excited state can be tracked in real-time.

Studies on the ferrioxalate ion have revealed that the initial events following photoexcitation are extremely rapid. escholarship.orgmonash.edufigshare.comosti.gov The intramolecular electron transfer from the oxalate ligand to the iron center occurs on a sub-picosecond timescale. escholarship.orgmonash.edufigshare.comosti.gov Following this, the now-oxidized oxalate ligand dissociates from the iron(II) center. This dissociation to form solvated CO₂ and a CO₂•⁻ radical anion has been observed to occur within approximately 40 picoseconds. escholarship.orgmonash.edufigshare.com

Process Timescale Spectroscopic Evidence
Intramolecular Electron Transfer< 1 psShift in Fe K-edge (X-ray absorption), Changes in mid-IR spectrum
Ligand Dissociation (to CO₂ and CO₂•⁻)~40 psAppearance of new vibrational bands in mid-IR

This table summarizes the ultrafast dynamics observed in ferrioxalate following photoexcitation. escholarship.orgmonash.edufigshare.comnih.govosti.gov

Direct Spectroscopic Evidence for Intramolecular Electron Transfer Processes

A central aspect of the photochemistry of this compound is the intramolecular electron transfer from an oxalate ligand to the Fe(III) center. Time-resolved spectroscopic methods have provided direct and compelling evidence for this fundamental process.

Time-resolved X-ray absorption spectroscopy (TRXAS) has been particularly insightful. By probing the Fe K-edge, researchers have been able to directly observe the change in the oxidation state of the iron atom. nih.govosti.govnih.gov Upon photoexcitation, a prompt red-shift of the Fe K-edge is observed, which is a clear signature of the reduction of Fe(III) to Fe(II). escholarship.orgnih.gov These experiments have shown that this reduction occurs within the first few hundred femtoseconds after light absorption, confirming that electron transfer is the primary photochemical event. nih.gov

Complementary to this, time-resolved infrared spectroscopy has provided evidence from the ligand's perspective. The changes in the vibrational modes of the oxalate ligand, specifically the C-O stretching frequencies, are consistent with the transition from a ferric oxalate to a ferrous oxalate complex, further confirming the rapid intramolecular electron transfer. escholarship.org Together, these advanced spectroscopic techniques provide a detailed and consistent picture of the ultrafast electron transfer at the heart of ferrioxalate photochemistry. escholarship.orgnih.govosti.govnih.govnih.gov

Photochemical Reaction Mechanisms and Dynamics of Sodium Ferric Oxalate Hydrate

Fundamental Photoreduction Pathways

Light-Induced Electron Transfer from Oxalate (B1200264) to Iron(III)

Upon photoexcitation, typically in the UV-visible region, the ferrioxalate (B100866) complex undergoes a ligand-to-metal charge-transfer (LMCT) transition. researchgate.netescholarship.org This process involves the transfer of an electron from a p-orbital of the oxalate ligand to a d-orbital of the central iron(III) ion. researchgate.net Ultrafast spectroscopic studies have shown that this intramolecular electron transfer occurs on a sub-picosecond timescale, with estimates as fast as within 140 femtoseconds. monash.edunih.gov This initial step creates a transient iron(II) species complexed with one oxidized and two spectator oxalate ligands. monash.eduescholarship.org

The primary photochemical process can be represented as: [Fe(C₂O₄)₃]³⁻ + hν → [Fe(C₂O₄)₃]³⁻*

Where hν represents a photon of light and the asterisk denotes an electronically excited state.

Formation of Iron(II) Species and Oxidized Ligand Fragments (e.g., CO₂)

The sequence of events following photoexcitation can be summarized as: [Fe(C₂O₄)₃]³⁻* → [Fe(C₂O₄)₂(C₂O₄•⁻)]³⁻ → [Fe(C₂O₄)₂]²⁻ + C₂O₄•⁻ C₂O₄•⁻ → CO₂ + CO₂•⁻

The carbon dioxide radical anion can then reduce another ferrioxalate molecule, contributing to a quantum yield greater than one. ccspublishing.org.cn The final stable iron product is typically an iron(II)-oxalate complex. wordpress.com

Quantum Yield Determinations for Photoreduction Processes

The quantum yield (Φ) for the formation of iron(II) in the photoreduction of ferrioxalate is a critical parameter and has been extensively studied. It is defined as the number of moles of Fe(II) produced per mole of photons absorbed. cdnsciencepub.com The quantum yield is known to be dependent on the wavelength of the incident light. datapdf.com For instance, at a concentration of 0.006 M, the quantum yield is approximately 1.28 at 363.8 nm and 1.19 at 406.7 nm. datapdf.com At a higher concentration of 0.15 M, the quantum yield at 440 nm is approximately 1.00. rsc.org The values can exceed unity because the carbon dioxide radical anion formed in the primary process can reduce a second ferrioxalate molecule, thus producing an additional Fe(II) ion. ccspublishing.org.cncdnsciencepub.com

Table 1: Quantum Yield of Fe(II) Formation at Different Wavelengths

Wavelength (nm) Ferrioxalate Concentration (M) Quantum Yield (Φ) Reference
363.8 0.006 1.283 ± 0.023 datapdf.com
406.7 0.006 1.188 ± 0.012 datapdf.com
440 0.15 ~1.000 rsc.org
457.9 0.15 0.845 ± 0.011 datapdf.com

This table presents selected quantum yield values for the photoreduction of ferrioxalate. The quantum yield is dependent on various factors including concentration and wavelength.

Elucidation of Intermediate Species and Reaction Kinetics

The detailed mechanism of ferrioxalate photolysis involves several transient intermediate species and complex reaction kinetics. Advanced spectroscopic techniques have been instrumental in identifying these intermediates and measuring their rates of formation and decay.

Identification and Characterization of Transient Radicals (e.g., CO₂•⁻)

Flash photolysis and time-resolved spectroscopy have been crucial in identifying short-lived radical intermediates. ccspublishing.org.cnwordpress.com Upon photoexcitation, the formation of the carbon dioxide radical anion (CO₂•⁻) has been inferred from spectroscopic evidence. escholarship.org The oxalate radical anion (C₂O₄•⁻) is also proposed as a primary intermediate which subsequently decomposes. ccspublishing.org.cnresearchgate.net The yield of these free radical species has been reported to be relatively low, suggesting that much of the reaction may proceed through a caged radical complex. researchgate.netnsc.ru

Femtosecond time-resolved X-ray absorption spectroscopy has provided direct evidence for the rapid reduction of Fe(III) to Fe(II) and subsequent ligand dissociation. nih.gov These studies suggest a two-step dissociation process, first forming [(CO₂•)Fe(II)(C₂O₄)₂]³⁻ and then [Fe(II)(C₂O₄)₂]²⁻. nih.gov

Kinetic Analysis of Ligand Dissociation and Product Formation

The kinetics of the photoreduction process are complex, involving multiple steps with different timescales. The initial intramolecular electron transfer is an ultrafast process occurring on the femtosecond to picosecond timescale. monash.eduescholarship.org This is followed by the dissociation of the oxidized oxalate ligand, which has been observed to occur within approximately 40 picoseconds. monash.eduescholarship.org

Kinetic studies using transient absorption spectroscopy have revealed multi-exponential decay profiles for the intermediate species. escholarship.orgwordpress.com For instance, the decay of the ferrioxalate signal has been fitted with both a fast and a slow exponential component, with time constants in the picosecond range, reflecting the complex processes of ligand dissociation and relaxation. escholarship.org The kinetics are also influenced by the concentration of the ferrioxalate complex and free oxalate ions in the solution. wordpress.com

Table 2: Kinetic Data for Ferrioxalate Photolysis Intermediates

Process Timescale Technique Reference
Intramolecular Electron Transfer < 1 ps Mid-Infrared Transient Absorption Spectroscopy monash.eduescholarship.org
Intramolecular Electron Transfer ~140 fs Femtosecond Time-Resolved X-ray Absorption Spectroscopy nih.gov
Oxidized Oxalate Dissociation < 40 ps Mid-Infrared Transient Absorption Spectroscopy monash.eduescholarship.org
Ferrioxalate Signal Decay (fast component) 0.4 ± 0.1 ps Mid-Infrared Transient Absorption Spectroscopy escholarship.org
Ferrioxalate Signal Decay (slow component) 3.8 ± 0.2 ps Mid-Infrared Transient Absorption Spectroscopy escholarship.org
Ligand Dissociation from Fe(II) ~3 ps Femtosecond Time-Resolved X-ray Absorption Spectroscopy nih.gov

This table summarizes key kinetic parameters for the initial steps in the photolysis of ferrioxalate, as determined by various time-resolved spectroscopic methods.

Proposed Mechanistic Models for Photolysis

The primary event upon excitation in the charge-transfer band is a ligand-to-metal charge transfer (LMCT). researchgate.netresearchgate.net This process is incredibly fast, with studies using time-resolved spectroscopy indicating that the intramolecular electron transfer from an oxalate ligand to the iron center occurs on a sub-picosecond timescale, within approximately 140 femtoseconds. escholarship.orgosti.govacs.orgmonash.edunih.gov This creates an iron(II) center complexed with an oxidized oxalate radical anion, C₂O₄•⁻. escholarship.orgacs.org

Two main pathways have been debated for the initial steps following photoexcitation:

Electron Transfer Followed by Dissociation: This model, supported by recent ultrafast spectroscopy studies, posits that the LMCT is the primary event. escholarship.orgmonash.eduacs.org The absorption of a photon excites the complex, leading to the rapid transfer of an electron from an oxalate ligand to the Fe(III) center. escholarship.orgnih.gov This generates a transient radical complex, formulated as [(C₂O₄)₂Fe(II)(C₂O₄•⁻)]³⁻. nih.govresearchgate.net This unstable oxalate radical anion then undergoes dissociation. Within approximately 40 picoseconds, the oxidized oxalate molecule is thought to dissociate into a carbon dioxide molecule (CO₂) and a carbon dioxide radical anion (CO₂•⁻). escholarship.orgosti.govacs.orgacs.org The CO₂ molecule is predicted to leave the iron(II) coordination sphere within 100 picoseconds, while the CO₂•⁻ radical may remain coordinated for a longer duration, at least 10 nanoseconds. acs.org

Bond Dissociation Followed by Electron Transfer: An alternative model proposed that the primary reaction is the dissociation of an Fe-O bond, preceding the intramolecular electron transfer. nih.gov This would form an intermediate where the oxalate ligand is detached before the redox chemistry occurs. However, more recent studies using femtosecond time-resolved X-ray absorption spectroscopy have provided strong evidence for the immediate photoreduction of Fe(III) to Fe(II), supporting the initial electron transfer model. nih.gov

Primary Photochemical Process: [Fe(C₂O₄)₃]³⁻ + hν → [Fe(C₂O₄)₂]²⁻ + C₂O₄•⁻ ccspublishing.org.cn

Radical Dissociation: C₂O₄•⁻ → CO₂ + CO₂•⁻ escholarship.org

Secondary Thermal Reaction: [Fe(C₂O₄)₃]³⁻ + CO₂•⁻ → [Fe(C₂O₄)₂]²⁻ + C₂O₄²⁻ + 2CO₂ acs.orgrsc.org

The final, stable products of the photolysis in the absence of oxygen are ferrous oxalate complexes, carbon dioxide, and oxalate ions. wordpress.com

Intermediate SpeciesFormation TimescaleDecay/Reaction PathwayReference
Excited [Fe(C₂O₄)₃]³⁻FemtosecondsIntramolecular electron transfer escholarship.orgnih.gov
[(C₂O₄)₂Fe(II)(C₂O₄•⁻)]³⁻< 1 psDissociation of oxalate radical escholarship.orgresearchgate.net
CO₂•⁻ (Carbon dioxide radical anion)< 40 psRemains coordinated to Fe(II) or reacts with O₂ or another [Fe(C₂O₄)₃]³⁻ escholarship.orgccspublishing.org.cnacs.org
CO₂ (Carbon dioxide)< 40 psLeaves Fe(II) coordination sphere within ~100 ps acs.org

Environmental Factors Influencing Photoreactivity

Wavelength and Light Intensity Dependence of Photolysis

The photochemical behavior of sodium ferric oxalate hydrate (B1144303) is notably consistent across a range of environmental conditions, a key reason for its widespread use as a chemical actinometer to measure photon flux. osti.govccspublishing.org.cn The quantum yield for the formation of iron(II), Φ(Fe²⁺), is remarkably insensitive to several factors, including light intensity, temperature, and the concentration of the complex. ccspublishing.org.cn

The photolysis is effective over a broad spectral range, from the UV into the visible spectrum (up to ~580 nm). cdnsciencepub.com Crucially, the quantum yield of Fe(II) production is largely independent of the excitation wavelength across a significant portion of this range. wordpress.com For instance, early comprehensive studies by Parker and Hatchard established benchmark values for the quantum yield that show only a slight decrease as the wavelength increases. ccspublishing.org.cn This consistency makes it a reliable standard for photochemical experiments. ccspublishing.org.cncdnsciencepub.com

However, precise measurements using modern techniques like amplitude-stabilized lasers have refined these values and revealed some wavelength dependence. For example, the quantum yield at 457.9 nm was found to be about 13% lower than what would be expected from interpolating earlier data. acs.org Despite these variations, the quantum yield remains high, often exceeding unity, which points to the significance of secondary reactions involving radical intermediates that reduce additional Fe(III) ions. ccspublishing.org.cn

The quantum yield is also independent of light intensity. ccspublishing.org.cn This holds true for both continuous wave irradiation and flash photolysis, although under the high intensity of flash photolysis, the conversion efficiency can drop if the concentration of reactive species becomes a limiting factor. researchgate.net

Table of Quantum Yields (Φ(Fe²⁺)) for Ferrioxalate Actinometer at Various Wavelengths

Wavelength (nm)Quantum Yield (Φ(Fe²⁺))Ferrioxalate Concentration (M)Reference
363.81.283 ± 0.0230.006 acs.org
365/3661.26 ± 0.03Not specified aip.orgresearchgate.net
406.71.188 ± 0.0120.006 acs.org
4400.019 ± 0.001 (for Ru(bpy)₃Cl₂ system calibrated against ferrioxalate)Not specified nih.gov
457.90.845 ± 0.0110.15 acs.org

Note: The quantum yield can be influenced by the concentration of the ferrioxalate solution, as indicated in the table. acs.org

Influence of Oxygen and Re-oxidation Mechanisms

The presence of dissolved oxygen significantly alters the reaction pathways following the photolysis of the ferrioxalate complex. ccspublishing.org.cnrsc.org In an aerobic environment, the carbon dioxide radical anion (CO₂•⁻), a key intermediate, can react with molecular oxygen. rsc.org This reaction produces the superoxide (B77818) radical anion (O₂•⁻) and carbon dioxide. ccspublishing.org.cnrsc.org

The reaction is as follows: CO₂•⁻ + O₂ → CO₂ + O₂•⁻ rsc.org

The superoxide radical can then undergo further reactions. For example, it can protonate to form the hydroperoxyl radical (HO₂•). ccspublishing.org.cn Two hydroperoxyl radicals can then dismutate to form hydrogen peroxide (H₂O₂) and oxygen. ccspublishing.org.cnrsc.org

2HO₂• → H₂O₂ + O₂ rsc.org

The formation of hydrogen peroxide introduces another critical reaction pathway: the Fenton (or photo-Fenton) reaction. The Fe(II) ions produced from the initial photolysis can react with the newly formed H₂O₂ to generate highly reactive hydroxyl radicals (•OH), a powerful oxidizing agent. ccspublishing.org.cnrsc.org

Fe(II) + H₂O₂ → Fe(III) + •OH + OH⁻ rsc.org

This reaction regenerates Fe(III), allowing for a catalytic cycle of iron. However, dissolved oxygen can also directly participate in the re-oxidation of Fe(II) back to Fe(III), although this process is generally slower than the Fenton reaction. researchgate.net The interplay between these reactions—the scavenging of reducing radicals by oxygen and the subsequent generation of reactive oxygen species (ROS) like H₂O₂, O₂•⁻, and •OH—is fundamental to the role of ferrioxalate photochemistry in environmental systems. ccspublishing.org.cnwordpress.com

Photochemical Behavior in Confined Environments (e.g., Aqueous Microdroplets)

The photochemical reactivity of the ferrioxalate complex is dramatically enhanced in confined environments like aqueous microdroplets, which are relevant to atmospheric aerosols. researchgate.netnih.gov Studies have shown that the photolysis rate and the production of key species can be an order of magnitude or more greater than in bulk aqueous solutions. researchgate.net

Specifically, the photolysis yield of Fe(II) from ferrioxalate at 300 nm was found to be enhanced by a factor of approximately 48 in aerosol droplets compared to bulk solution. nih.gov This significant enhancement is attributed to surfactant-like behavior of the ferrioxalate ion, which leads to a high concentration of the complex near the droplet surface, a region of high light intensity due to Mie scattering effects. nih.gov

Similarly, the production of hydroxyl radicals (•OH) via Fe(III)-oxalate photolysis in microdroplets was observed to be about 10 times greater than in the bulk phase. researchgate.net This accelerated reactivity in droplets has significant implications for atmospheric chemistry, such as promoting the oxidation of atmospheric components like sulfur dioxide (SO₂) to sulfate (B86663) at much faster rates. researchgate.net The photolysis mechanism and kinetics at the aqueous/air interface and within the droplet are distinct from the bulk phase, suggesting that studies confined to bulk solutions may underestimate the photochemical impact of iron-oxalate complexes in the atmosphere. researchgate.net

Role in Iron Redox Cycling in Natural Systems (Mechanistic Aspects)

The photolysis of iron(III)-carboxylate complexes, with ferrioxalate serving as a model system, is a crucial process in the redox cycling of iron in sunlit environments like surface waters and atmospheric aerosols. escholarship.orgresearchgate.netccspublishing.org.cn Iron is an essential micronutrient, and its bioavailability is often controlled by its oxidation state and solubility. Fe(III) is the more oxidized and less soluble form, while Fe(II) is more soluble and bioavailable.

The photochemical reduction of Fe(III) complexed with organic ligands like oxalate provides a significant pathway for the production of Fe(II). escholarship.orgnih.gov This light-driven reaction can be a major source of dissolved Fe(II) in the euphotic zone of oceans and in atmospheric water droplets. escholarship.org The process initiates a cascade of reactions that not only influence iron speciation but also contribute to the degradation of dissolved organic matter (DOM). escholarship.org

Solid-State Photolysis Studies

While the majority of research on ferrioxalate photochemistry has focused on aqueous solutions, studies have also been conducted on its decomposition in the solid state. The mechanism in the solid state shares the fundamental principle of photoreduction of Fe(III) to Fe(II) but the dynamics and intermediate steps are influenced by the crystalline matrix.

Characterization of Solid Photodecomposition Products

The photodecomposition of solid sodium ferric oxalate hydrate, Na₃[Fe(C₂O₄)₃]·nH₂O, when exposed to light, particularly in the ultraviolet and blue regions of the spectrum, initiates a primary photochemical reaction. This process involves an intramolecular charge transfer from an oxalate ligand to the iron(III) center. The fundamental reaction leads to the reduction of the iron(III) to iron(II) and the oxidation of the oxalate ligand, which subsequently decomposes.

2 K₃Fe(C₂O₄)₃ --(hν)--> 2 K₂Fe(C₂O₄)₂ + K₂C₂O₄(s) + 2 CO₂(g)

While this equation specifically describes the well-studied potassium salt, the process for the sodium salt is analogous, leading to the formation of sodium iron(II) oxalate complexes.

Characterization of the solid products relies on various spectroscopic and analytical techniques:

Mössbauer Spectroscopy: This technique is particularly sensitive to the oxidation state and coordination environment of iron. Studies on related ferrioxalate systems have used Mössbauer spectroscopy to confirm the conversion of Fe(III) to Fe(II) upon photolysis. The spectra of the irradiated solid would show the disappearance of the characteristic signal for high-spin Fe(III) in an octahedral environment and the appearance of signals corresponding to high-spin Fe(II).

Vibrational Spectroscopy (Infrared and Raman): Changes in the vibrational modes of the oxalate ligand and the metal-oxygen bonds can be monitored using IR and Raman spectroscopy. The decomposition of the oxalate ligand into carbon dioxide would result in the disappearance of characteristic C-C and C=O stretching frequencies of the coordinated oxalate and the appearance of the vibrational signature of the photoproducts.

X-ray Diffraction (XRD): XRD analysis can be used to identify changes in the crystal structure of the material upon photolysis. The initial crystal lattice of this compound would be disrupted, and new diffraction peaks corresponding to the iron(II) oxalate product phase would emerge.

The table below summarizes the key solid products and the techniques used for their characterization.

ProductChemical Formula (General)Physical AppearanceCharacterization Techniques
Sodium Iron(II) OxalateNa₂[Fe(C₂O₄)₂] (and other related species)Yellowish/Brown SolidMössbauer Spectroscopy, Vibrational Spectroscopy (IR, Raman), X-ray Diffraction (XRD)
Unreacted Sodium OxalateNa₂C₂O₄White Crystalline SolidX-ray Diffraction (XRD)

Comparison of Solution-Phase vs. Solid-State Photoreactivity

The photochemical behavior of this compound differs significantly between the solution phase and the solid state due to the influence of the surrounding medium on the reaction mechanism and dynamics.

In solution-phase , the photochemistry is intricate and involves a series of well-documented steps following the initial light absorption. The primary event is an intramolecular electron transfer from an oxalate ligand to the Fe(III) center. wikipedia.org This occurs on a sub-picosecond timescale, creating a transient iron(II) complex with an oxidized oxalate radical anion, [(C₂O₄)₂Fe(II)(C₂O₄•)]³⁻. wikipedia.orgnist.gov This primary radical complex can then undergo further reactions that are heavily influenced by the solvent cage.

Key features of solution-phase photoreactivity include:

Formation of Multiple Intermediates: Following the initial charge transfer, the oxidized oxalate radical can dissociate, leading to the formation of other radical species such as the carbon dioxide radical anion (CO₂•⁻) and the oxalate radical (C₂O₄•⁻). wikipedia.orgnist.gov

Solvent Cage Effects: The solvent molecules surround the reacting species, influencing their diffusion and lifetime. The intermediates can react with each other, with unreacted ferrioxalate complexes, or with the solvent itself.

Higher Quantum Yield: The quantum yield for the formation of Fe(II) in solution is greater than one, indicating that the radical intermediates generated in the primary photochemical step can go on to reduce additional ferrioxalate molecules in secondary thermal reactions. researchgate.net

In the solid-state , the photoreactivity is more constrained. While the primary photochemical event—the reduction of Fe(III) to Fe(II) and the decomposition of an oxalate ligand to CO₂—is the same, the subsequent steps are significantly different. acs.org

Key features of solid-state photoreactivity include:

Limited Diffusion: The rigid crystal lattice restricts the movement of the photoproducts. The formation of long-lived, freely diffusing radical intermediates as seen in solution is less probable. The reaction is largely confined to the immediate vicinity of the initial photoexcitation.

Direct Product Formation: The decomposition of the oxalate ligand to carbon dioxide is thought to occur rapidly following the electron transfer, with the CO₂ gas evolving from the crystal. The solid product is a stable iron(II) oxalate species.

Structural Transformation: The photoreaction leads to a direct transformation of the crystal structure from this compound to an iron(II) oxalate product.

The following table provides a comparative overview of the photoreactivity in solution versus the solid state.

FeatureSolution-Phase PhotoreactivitySolid-State Photoreactivity
Primary Process Intramolecular electron transfer from oxalate to Fe(III). wikipedia.orgIntramolecular electron transfer from oxalate to Fe(III). acs.org
Key Intermediates [(C₂O₄)₂Fe(II)(C₂O₄•)]³⁻, CO₂•⁻, C₂O₄•⁻. wikipedia.orgnist.govLess evidence for multiple, freely diffusing radical intermediates.
Role of Medium Solvent cage facilitates secondary reactions and diffusion of intermediates.Rigid crystal lattice restricts diffusion and subsequent reactions.
Final Products Fe(II) complexes, CO₂, and unreacted oxalate in solution.Solid iron(II) oxalate complex and gaseous CO₂. acs.org
Quantum Yield Typically greater than 1. researchgate.netGenerally lower than in solution.
Overall Process A complex, multi-step process involving various radical intermediates.A more direct photoreduction and decomposition within a constrained environment.

Theoretical and Computational Investigations of Sodium Ferric Oxalate Hydrate

Density Functional Theory (DFT) Calculations

DFT has proven to be an invaluable tool for elucidating the fundamental quantum mechanical properties of sodium ferric oxalate (B1200264) hydrate (B1144303). These calculations provide a detailed picture of the electronic structure, bonding, and spectroscopic characteristics of the [Fe(C₂O₄)₃]³⁻ anion, which is the chromophoric and reactive center of the compound. researchgate.net

Modeling of Electronic Structure and Bonding Interactions

DFT calculations reveal that the iron(III) center in the [Fe(C₂O₄)₃]³⁻ complex is in a high-spin d⁵ electronic state, coordinated to three bidentate oxalate ligands in a distorted octahedral geometry. The bonding is characterized by significant ligand-to-metal charge transfer (LMCT) character, where the oxalate ligands donate electron density to the ferric center. This interaction is crucial for the compound's photochemical activity.

Table 1: Calculated Structural Parameters for the [Fe(C₂O₄)₃]³⁻ Anion

ParameterCalculated ValueReference
Fe-O Bond Length (Å)~2.02 researchgate.net
C-O Bond Length (Å)~1.25 researchgate.net
C-C Bond Length (Å)~1.55 researchgate.net
O-Fe-O Angle (°) (chelate ring)~82 researchgate.net

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Electronic Transitions)

Time-dependent DFT (TD-DFT) calculations have been successfully employed to predict and interpret the electronic absorption spectrum of the [Fe(C₂O₄)₃]³⁻ anion. The intense absorption bands in the ultraviolet and visible regions are assigned to LMCT transitions, where an electron is excited from a p-orbital of the oxalate ligand to a d-orbital of the Fe(III) center. researchgate.netscirp.org These transitions are responsible for the compound's characteristic green color and its sensitivity to light.

DFT calculations also allow for the prediction of vibrational frequencies associated with the various bonds within the [Fe(C₂O₄)₃]³⁻ complex. These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model and to assign specific vibrational modes to the observed spectral features.

Table 2: Predicted Electronic Transitions and Vibrational Frequencies for the [Fe(C₂O₄)₃]³⁻ Anion

ParameterPredicted ValueAssignmentReference
Electronic Transition (nm)~400Ligand-to-Metal Charge Transfer (LMCT) researchgate.net
Electronic Transition (nm)~260Ligand-to-Metal Charge Transfer (LMCT) researchgate.net
Vibrational Frequency (cm⁻¹)~1700C=O stretching escholarship.org
Vibrational Frequency (cm⁻¹)~1400C-O stretching + C-C stretching escholarship.org
Vibrational Frequency (cm⁻¹)~800O-C=O bending escholarship.org

Characterization of Reaction Intermediates and Transition States

A significant contribution of DFT has been in mapping the potential energy surfaces for the photochemical reactions of the ferrioxalate (B100866) anion. These calculations help to identify and characterize the transient species, including reaction intermediates and transition states, that are formed during photolysis. Upon absorption of a photon, the [Fe(C₂O₄)₃]³⁻ anion is excited to an LMCT state. This is followed by an ultrafast intramolecular electron transfer from an oxalate ligand to the iron center, resulting in the formation of an Fe(II) species and an oxalate radical anion, [Fe(II)(C₂O₄)₂(C₂O₄⁻)]³⁻. researchgate.netescholarship.org DFT calculations have been instrumental in determining the energetics and structures of these short-lived intermediates.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic perspective on the behavior of sodium ferric oxalate hydrate, allowing for the exploration of processes that occur over time, such as photochemical reactions and crystal formation.

Simulation of Photolysis Pathways and Molecular Dissociation

MD simulations, often in conjunction with quantum mechanical methods (QM/MM), have been used to model the dissociation of the ferrioxalate anion following photoexcitation. escholarship.org These simulations show that after the initial electron transfer, the oxalate radical anion undergoes rapid C-C bond cleavage to produce a molecule of carbon dioxide (CO₂) and a carbon dioxide radical anion (CO₂⁻). The simulations can trace the subsequent steps, including the release of the CO₂ molecule and the fate of the resulting [Fe(II)(C₂O₄)₂(CO₂⁻)]³⁻ complex. These computational studies provide a molecular-level narrative of the photodecomposition process that is highly complementary to experimental observations. rhhz.netresearchgate.net

Studies of Crystal Growth Mechanisms at the Molecular Level

While direct MD simulations of the crystal growth of this compound are not extensively reported, studies on the crystallization of simpler, related compounds like sodium oxalate provide valuable insights. researchgate.net These simulations can model the process of nucleation, where initial small clusters of ions form in solution, and the subsequent growth of these nuclei into larger crystals. By analyzing the interactions between the ions and the solvent molecules at the crystal-solution interface, MD simulations can help to understand the factors that control crystal morphology and growth rate. Such studies are crucial for controlling the size and shape of crystals in various applications.

Computational Studies of Structure-Reactivity Relationships

Computational studies designed to elucidate the intricate relationship between the structure of this compound and its reactivity are an emerging area of research. These theoretical investigations provide molecular-level insights that complement experimental findings. By employing quantum mechanical calculations, researchers can model the electronic structure and predict the reactivity of the ferrioxalate anion, [Fe(C₂O₄)₃]³⁻, which is the central component of the compound. wikipedia.orgwikipedia.org

The reactivity of the ferrioxalate complex is dominated by its sensitivity to light and higher-energy electromagnetic radiation. This property leads to the decomposition of an oxalate ligand into carbon dioxide and the reduction of the iron(III) center to iron(II). wikipedia.org Computational models can simulate this photochemical decomposition pathway, identifying key intermediates and transition states. These models help to explain the high quantum yields observed in actinometry experiments, where potassium ferrioxalate, a closely related salt, is often used. wikipedia.org

High-Pressure Behavior and Equation of State Studies

The behavior of this compound under extreme pressure is a field that holds significant interest for materials science and geoscience. While specific high-pressure studies on this compound are not extensively documented, research on related oxalate compounds provides a framework for understanding its potential transformations under compression. polimi.itresearchgate.net

Investigation of Structural Evolution under Extreme Pressure

Under high-pressure conditions, it is anticipated that this compound would undergo a series of structural transformations. Studies on similar materials, such as iron(II) oxalate dihydrate, have revealed several pressure-induced structural transitions. polimi.it For sodium oxalate, a reversible isosymmetric first-order phase transition has been observed at 3.8 GPa, characterized by a sudden change in the orientation of the oxalate anions and the coordination of the sodium cations. researchgate.netpsu.edu

It is plausible that this compound would exhibit similar behavior, with pressure inducing changes in the crystal lattice, leading to more compact packing. The monoclinic crystal structure of related compounds has been shown to undergo significant distortion under pressure. researchgate.netpsu.edu The application of pressure could lead to new, denser polymorphs of this compound. The specific pressure points and nature of these phase transitions would require dedicated high-pressure X-ray diffraction and spectroscopic studies.

The following table summarizes the observed pressure-induced phase transition in the related compound, sodium oxalate, which can serve as a predictive model for this compound.

Pressure (GPa)SystemObservationReference(s)
< 3.8Sodium OxalateAnisotropic structural distortion researchgate.netpsu.edu
3.8Sodium OxalateReversible isosymmetric first-order phase transition researchgate.netpsu.edu
10.9Sodium OxalatePredicted further isosymmetric phase transition researchgate.net

Electronic and Atomic Structural Changes under Compression

The application of high pressure can significantly alter the electronic and atomic structure of materials. In the case of iron-bearing compounds like this compound, pressure can induce phenomena such as spin transitions. polimi.it In iron(II) oxalate dihydrate, Mössbauer spectroscopy has shown the emergence of a new iron site at pressures above 50 GPa, suggesting a possible transition to a new structure with different iron coordination or a pressure-induced oxidation of Fe²⁺ to Fe³⁺. polimi.it

For this compound, which already contains Fe³⁺, high pressure could potentially influence the spin state of the iron center. The Fe(III) in the ferrioxalate anion is typically in a high-spin state in a distorted octahedral geometry. wikipedia.org Under compression, the Fe-O bond distances would be expected to decrease, which could lead to a high-spin to low-spin transition. This would be accompanied by a change in the magnetic properties of the compound.

Furthermore, the oxalate ligands themselves can undergo changes in their conformation under pressure. While studies on sodium oxalate showed no significant change in the intramolecular conformation of the oxalate anions with increasing pressure, this may not hold true for the more complex ferrioxalate anion. psu.edu Raman spectroscopy would be a valuable tool to probe any changes in the vibrational modes of the oxalate ligands under compression, providing insight into changes in their bonding and structure.

Future Research Directions and Unresolved Questions

Development of Novel Synthetic Approaches for Tailored Materials

Future research will likely focus on the development of innovative synthetic methods to create sodium ferric oxalate-based materials with precisely controlled properties. While traditional synthesis involves the reaction of sodium oxalate (B1200264) and ferric oxalate, newer methods are being explored to produce materials with tailored characteristics. wikipedia.orgsciencemadness.org

One promising direction is the synthesis of iron oxalate nanomaterials. For instance, uniform nanorods of iron oxalate dihydrate have been synthesized using a reverse micellar route. nih.gov These nanostructures can serve as precursors for various iron oxide nanoparticles, depending on the decomposition conditions. nih.gov Another approach involves the creation of orthorhombic Fe-oxalate capped-Fe-oxide (OCIO) nanomaterials, which have shown potential as soil conditioners and slow-release iron sources for plants. researchgate.net

Furthermore, the development of composite materials is a key area of interest. Adsorptive-photocatalytic composites of α-ferrous oxalate dihydrate supported on activated carbon have been synthesized and have demonstrated high efficiency in removing organic pollutants like phenol (B47542) from water under visible light. nih.govnih.gov The synthesis of PVP-stabilized potassium ferric oxalate nanoparticles has also been reported, highlighting the potential for creating novel materials for biomedical applications. biorxiv.org

Future work could explore a wider range of templates and stabilizing agents to control the size, shape, and morphology of sodium ferric oxalate nanoparticles. The table below summarizes some novel synthetic approaches and the resulting materials.

Synthetic ApproachResulting MaterialPotential Application
Reverse Micellar RouteUniform iron oxalate dihydrate nanorodsPrecursor for α-Fe₂O₃ and Fe₃O₄ nanoparticles
Capping with Iron OxideOrthorhombic Fe-oxalate capped-Fe-oxide (OCIO) nanomaterialsSoil conditioning, slow-release iron fertilizer
Support on Activated Carbonα-ferrous oxalate dihydrate/activated carbon compositesPhotocatalytic degradation of organic pollutants
Use of Stabilizing Agents (PVP)PVP-stabilized potassium ferric oxalate nanoparticlesBiomedical applications

These tailored materials could exhibit enhanced photocatalytic activity, improved stability, or novel functionalities not present in the bulk material.

In-depth Studies of Excited-State Dynamics and Energy Transfer

Ultrafast spectroscopic techniques have provided significant insights into the initial steps of the photoreaction. Studies using femtosecond time-resolved X-ray absorption spectroscopy have revealed that upon photoexcitation, Fe(III) is rapidly reduced to Fe(II), followed by ligand dissociation. nih.gov Pump-probe mid-infrared transient absorption spectroscopy has shown that the intramolecular electron transfer from oxalate to iron occurs on a sub-picosecond timescale. escholarship.orgacs.org This is followed by the dissociation of the oxidized oxalate ligand within tens of picoseconds. escholarship.orgacs.org

Despite these advances, a complete picture of the excited-state potential energy surfaces and the interplay between different deactivation channels is still lacking. Future research should aim to:

Map the complete reaction pathway: from the initial photoexcitation through the various transient species to the final products. escholarship.orgccspublishing.org.cn

Clarify the role of solvent: in mediating the electron and energy transfer processes.

Investigate the influence of the cation: (e.g., sodium vs. potassium) on the excited-state dynamics.

A deeper understanding of these fundamental processes is crucial for optimizing the efficiency of ferrioxalate-based photochemical systems.

Comprehensive Elucidation of Heterogeneous Photochemical Mechanisms

The application of iron oxalate complexes in heterogeneous photocatalysis for environmental remediation is a rapidly growing field. mdpi.com These complexes can generate reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻), which are effective in degrading a wide range of organic pollutants. ccspublishing.org.cnnih.gov

Research has shown that Fe(II)-oxalate complexes can generate •OH radicals through the reduction of oxygen, even in the absence of light. nih.gov The photolysis of ferrioxalate (B100866) is a significant source of these reactive species, making it a potent system for water treatment. ccspublishing.org.cn For instance, iron oxalate has been successfully used for the photocatalytic degradation of rhodamine B. mdpi.com

However, the mechanisms of these heterogeneous photochemical reactions are complex and not fully understood, particularly at the solid-liquid or solid-gas interface. Future studies should focus on:

Identifying the specific reactive species generated under different reaction conditions and their relative contributions to the degradation process.

Understanding the role of the catalyst support in composites, such as activated carbon, in influencing the reaction mechanism. nih.govnih.gov

Investigating the kinetics and mechanisms of photolysis at the surface of droplets and atmospheric particles, which is relevant to atmospheric chemistry. nih.govnih.gov

A comprehensive understanding of these mechanisms will enable the design of more efficient and selective photocatalytic systems for environmental applications.

Advanced Theoretical Modeling for Predictive Understanding of Reactivity

Computational chemistry offers a powerful tool for complementing experimental studies and providing a predictive understanding of the reactivity of sodium ferric oxalate. Density Functional Theory (DFT) and other quantum chemistry calculations have already been employed to investigate the electronic structure, vibrational frequencies, and reaction mechanisms of ferrioxalate complexes. escholarship.orgnih.gov

Theoretical models have been used to:

Predict the vibrational spectra of intermediate species formed during photolysis. acs.org

Calculate the Fe-O bond lengths in the excited state, providing insights into the dissociation mechanism. nih.gov

Propose reaction pathways for the decomposition of the oxalate ligand. researchgate.net

Future theoretical work should aim to develop more sophisticated models that can accurately describe the complex photophysics and photochemistry of sodium ferric oxalate hydrate (B1144303). Key areas for advancement include:

Modeling excited-state dynamics: using time-dependent DFT (TD-DFT) and other advanced methods to simulate the entire photochemical process.

Incorporating solvent effects: more explicitly in the calculations to better represent the behavior of the complex in solution.

Predicting the properties of novel materials: such as nanoparticles and composites, to guide their synthesis and application.

The synergy between advanced theoretical modeling and experimental investigation will be crucial for achieving a complete and predictive understanding of the reactivity of this important compound.

Comparative Research with Other Transition Metal Oxalate Complexes and Polyanions

To fully appreciate the unique properties of sodium ferric oxalate, it is essential to conduct comparative studies with other transition metal oxalate complexes and polyanions. wikipedia.org While iron oxalate complexes are known for their photoactivity, other transition metals such as chromium(III), manganese(III), and cobalt(III) also form stable oxalate complexes with distinct photochemical and redox properties. wikipedia.org

Comparative studies can help to elucidate the role of the metal center in determining the photophysical and photochemical behavior of the complex. For example, a comparative study of the effects of oxalate and malonate on the redox chemistry of iron has shown distinct differences in the photocatalytic activity, with the Fe(III)-oxalato complex being significantly more favorable for photolysis. nih.gov

Future research in this area should involve:

Systematic studies of the photochemistry of a series of transition metal oxalate complexes to identify trends in reactivity.

Investigations into mixed-ligand complexes containing oxalate and other ligands to tune the properties of the complex. wikipedia.org

Exploring the chemistry of other polyanions that can form complexes with iron and other transition metals to discover new photoactive materials.

This comparative approach will not only provide a deeper understanding of the fundamental principles of transition metal coordination chemistry but may also lead to the discovery of new complexes with superior performance in various applications.

Q & A

Q. What is a standard laboratory synthesis protocol for sodium ferric oxalate hydrate, and how do reaction conditions affect yield?

Methodological Answer: this compound is synthesized by reacting ferric chloride with sodium oxalate under controlled conditions. Key steps include:

Dissolve ferric chloride in water and gradually add sodium oxalate while maintaining a pH of 1–2 using sulfuric acid.

Heat the mixture to 80°C to promote ligand exchange and complex formation.

Cool and crystallize the product under dark conditions to prevent photodegradation .

Factors influencing yield and purity:

  • pH Control: Excess acidity prevents hydroxide precipitation but may destabilize oxalate ligands.
  • Temperature: Higher temperatures accelerate ligand substitution but risk partial decomposition.
  • Light Exposure: UV/visible light reduces Fe(III) to Fe(II), altering the complex structure .

Q. Table 1: Synthesis Conditions from Literature

Parameter (Potassium Analog) (Sodium Ferric Oxalate)
Starting MaterialsFeCl₃, K₂C₂O₄FeCl₃, Na₂C₂O₄
Temperature80°C80–90°F (27–32°C)
Stabilizing AdditivesNoneAscorbic acid (prevents oxidation)

Q. What analytical techniques are recommended for quantifying iron and oxalate in this compound?

Methodological Answer:

  • Iron Content:
    • Redox Titration: Use potassium permanganate (KMnO₄) in acidic media to titrate Fe(II) (after reducing Fe(III) with Zn/HCl). Calculate Fe content via stoichiometry .
    • Spectrophotometry: Measure absorbance at 510 nm using 1,10-phenanthroline to form a colored Fe(II) complex .
  • Oxalate Content:
    • Gravimetric Analysis: Precipitate oxalate as calcium oxalate and weigh the residue.
    • Ion Chromatography: Direct quantification of oxalate ions in solution .

Q. How should this compound be stored to maintain stability during experiments?

Methodological Answer:

  • Light Sensitivity: Store in amber glassware or opaque containers to prevent photochemical reduction of Fe(III) to Fe(II) .
  • Moisture Control: Keep in a desiccator to avoid hydration changes.
  • Temperature: Room temperature is acceptable, but prolonged heating (>50°C) accelerates decomposition .

Advanced Research Questions

Q. What challenges arise in reproducing historical synthesis methods, and how can modern approaches improve reproducibility?

Methodological Answer: Historical methods (e.g., using ferric hydrate and oxalic acid) faced issues with:

  • Impure Starting Materials: Commercial ferric hydrate is now rare, requiring in-house preparation via Fe(OH)₃ precipitation .
  • Inconsistent Crystallization: Modern techniques use controlled cooling rates and seed crystals to improve crystal uniformity.
  • Additive Optimization: Ascorbic acid (0.1% w/v) stabilizes Fe(III) and reduces side reactions .

Q. How does this compound function in alternative photographic processes, and what factors govern its efficiency?

Methodological Answer: In processes like chrysotype printing:

  • Role as Sensitizer: Forms insoluble ferric alginate with sodium alginate, which traps pigments. UV exposure reduces Fe(III) to Fe(II), creating soluble regions washed away during development .
  • Efficiency Factors:
    • Oxalate Concentration: Higher concentrations enhance crosslinking but may reduce light sensitivity.
    • pH: Neutral pH (6–7) optimizes alginate-ferric interactions.
    • Additives: Palladium/iridium salts improve image permanence .

Q. Table 2: Photographic Process Optimization

ParameterOptimal RangeEffect on Output
Sodium Ferric Oxalate40% w/v in H₂OHigher viscosity, sharper edges
UV Exposure Time5–10 minutesUnder-exposure: faint images
Post-Additives (Pd/Ir)15% solution, 1:1 ratioEnhanced durability and contrast

Q. What is the coordination behavior of oxalate ligands in this compound, and how can this be studied experimentally?

Methodological Answer:

  • Coordination Structure: Oxalate acts as a bidentate ligand, forming a tris(oxalato)ferrate(III) complex with octahedral geometry.
  • Analytical Techniques:
    • Infrared Spectroscopy (IR): Peaks at 1,650 cm⁻¹ (C=O stretching) and 500 cm⁻¹ (Fe-O vibrations) confirm ligand binding .
    • Mössbauer Spectroscopy: Identifies Fe(III) oxidation state and spin states.
    • Single-Crystal XRD: Resolves bond lengths and angles in the complex .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.